2-(difluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)morpholine is a chemical compound with the molecular formula C₅H₉F₂NO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. The addition of the difluoromethyl group to the morpholine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . Morpholine-modified ruthenium-based agents have shown multiple antibacterial mechanisms .
Mode of Action
Morpholine-modified ruthenium-based agents have been found to destroy the bacterial membrane and induce ros production in bacteria .
Biochemical Pathways
For instance, difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase (ODC), targets the polyamine biosynthetic pathway .
Pharmacokinetics
Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability .
Result of Action
Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)morpholine typically involves the introduction of the difluoromethyl group to the morpholine ring. One common method is the difluoromethylation of morpholine using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a difluorocarbene precursor like chlorodifluoromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylmorpholine N-oxide.
Reduction: Reduction reactions can convert it back to morpholine or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields difluoromethylmorpholine N-oxide, while reduction can produce morpholine or other reduced derivatives .
Scientific Research Applications
2-(Difluoromethyl)morpholine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the difluoromethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of a difluoromethyl group.
2-(Trifluoromethyl)morpholine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
2-(difluoromethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3-8-1-2-9-4/h4-5,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZYLTBLBSNUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.